N-Boc-N-desethyl Acetildenafil
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Overview
Description
N-Boc-N-desethyl Acetildenafil is a chemical compound with the molecular formula C28H38N6O5 and a molecular weight of 538.64 g/mol . It is a derivative of Acetildenafil, which is known for its structural similarity to Sildenafil, a well-known phosphodiesterase type 5 inhibitor used in the treatment of erectile dysfunction. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-desethyl Acetildenafil typically involves the protection of the amine group in Acetildenafil using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium bicarbonate. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-desethyl Acetildenafil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
N-Boc-N-desethyl Acetildenafil is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Boc-N-desethyl Acetildenafil involves the inhibition of phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow . This mechanism is similar to that of Sildenafil, although this compound is primarily used for research purposes .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: A well-known phosphodiesterase type 5 inhibitor used in the treatment of erectile dysfunction.
Acetildenafil: A structural analog of Sildenafil with similar pharmacological properties.
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action compared to Sildenafil.
Uniqueness
N-Boc-N-desethyl Acetildenafil is unique due to its specific chemical structure, which includes the Boc-protected amine group. This modification allows for its use as a reference standard in analytical methods and provides insights into the structure-activity relationships of phosphodiesterase inhibitors .
Properties
IUPAC Name |
tert-butyl 4-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O5/c1-7-9-20-23-24(32(6)31-20)26(36)30-25(29-23)19-16-18(10-11-22(19)38-8-2)21(35)17-33-12-14-34(15-13-33)27(37)39-28(3,4)5/h10-11,16H,7-9,12-15,17H2,1-6H3,(H,29,30,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOYLHNWQKDIMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C(=O)OC(C)(C)C)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-46-1 |
Source
|
Record name | N-Boc-N-desethyl acetildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246820461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-BOC-N-DESETHYL ACETILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52P0B9G6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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